5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione
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Overview
Description
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione, also known as 5-Benzylacyclouridine, is a synthetic compound that belongs to the class of pyrimidones. It is characterized by a pyrimidine ring substituted with a benzyl group and a 2-hydroxyethoxymethyl group. This compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione typically involves the reaction of uracil derivatives with benzyl halides and 2-hydroxyethoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and as an inhibitor of HIV infection.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione involves the inhibition of uridine phosphorylase, an enzyme crucial for DNA replication and transcription. By blocking this enzyme, the compound prevents the synthesis of uridine, thereby inhibiting the growth of cancer cells and viral replication .
Comparison with Similar Compounds
Similar Compounds
5-Benzyluracil: Similar structure but lacks the 2-hydroxyethoxymethyl group.
5-Benzyl-1-(2-hydroxyethyl)uracil: Similar structure but with a shorter hydroxyethyl group instead of hydroxyethoxymethyl.
Uniqueness
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit uridine phosphorylase makes it particularly valuable in cancer and antiviral research .
Properties
Molecular Formula |
C14H18N2O4 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
5-benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,15,18,19) |
InChI Key |
UAJMBZNJCFFHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=O)N1COCCO)CC2=CC=CC=C2 |
Origin of Product |
United States |
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